
penicillin v
Overview
Description
Penicillin V, also known as phenoxymethylpenicillin, is a narrow-spectrum antibiotic belonging to the penicillin class of beta-lactam antibiotics. It is derived from the Penicillium mold and is commonly used to treat mild to moderate infections caused by penicillin G-sensitive microorganisms. Unlike penicillin G, this compound is more stable in acidic environments, making it suitable for oral administration .
Preparation Methods
Synthetic Routes and Reaction Conditions
Penicillin V is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid (6-APA). The synthesis involves the acylation of 6-APA with phenoxyacetic acid to form phenoxymethylpenicillin. This process typically requires the use of protecting groups to prevent unwanted reactions and to ensure the correct formation of the beta-lactam ring .
Industrial Production Methods
Industrial production of this compound involves deep-tank fermentation using Penicillium chrysogenum. The fermentation process is optimized to produce high yields of penicillin, which is then extracted and purified. The purified penicillin is chemically modified to produce this compound by acylation with phenoxyacetic acid .
Chemical Reactions Analysis
Types of Reactions
Penicillin V undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes, rendering the antibiotic inactive.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in its typical use.
Substitution: The phenoxymethyl group can be substituted with other groups to create different penicillin derivatives.
Common Reagents and Conditions
Hydrolysis: Catalyzed by beta-lactamase enzymes.
Acylation: Phenoxyacetic acid is used in the presence of a suitable catalyst.
Oxidation and Reduction: Various oxidizing and reducing agents can be used under controlled conditions.
Major Products Formed
Hydrolysis: Produces penicilloic acid.
Acylation: Produces different penicillin derivatives depending on the acylating agent used.
Scientific Research Applications
Penicillin V has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study beta-lactam antibiotics and their chemical properties.
Biology: Employed in studies of bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicine: Widely used to treat bacterial infections such as strep throat, otitis media, and cellulitis. .
Mechanism of Action
Penicillin V exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, blocking the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Penicillin V is often compared with other beta-lactam antibiotics, particularly penicillin G. Key differences include:
Penicillin G: Less stable in acidic environments, requiring intramuscular injection for administration. .
Cephalosporins: Another class of beta-lactam antibiotics with a broader spectrum of activity.
Ampicillin and Amoxicillin: Semi-synthetic penicillins with broader spectra of activity compared to this compound.
Similar Compounds
- Penicillin G (Benzylpenicillin)
- Ampicillin
- Amoxicillin
- Cephalosporins
- Carbapenems
- Monobactams
This compound remains a valuable antibiotic in the treatment of bacterial infections, particularly for its stability and oral bioavailability. Its unique properties and wide range of applications continue to make it a subject of interest in scientific research and clinical practice.
Properties
IUPAC Name |
3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLBGHOLXOTWMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859140 | |
| Record name | 3,3-Dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



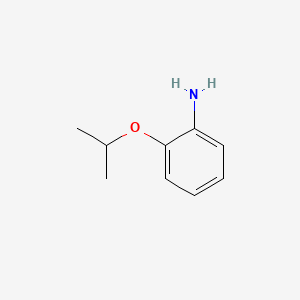
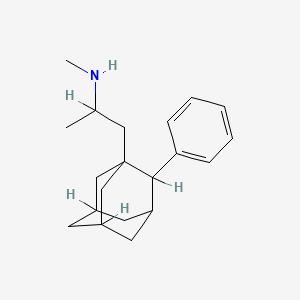
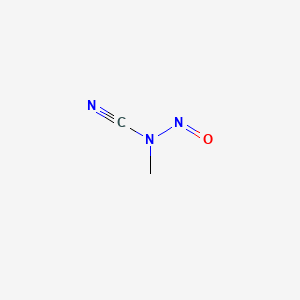

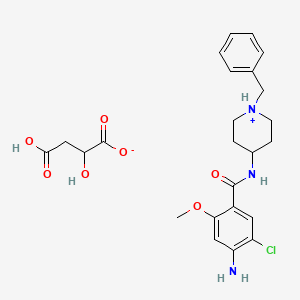




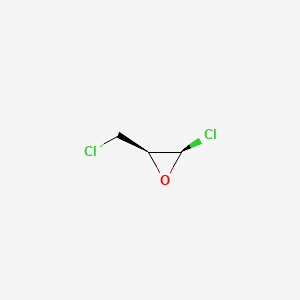
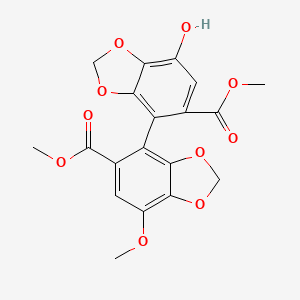
![4-[2-(Acetyloxy)ethyl]-4-methylmorpholin-4-ium iodide](/img/structure/B1215353.png)

